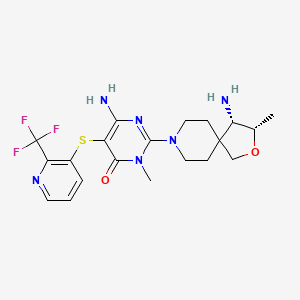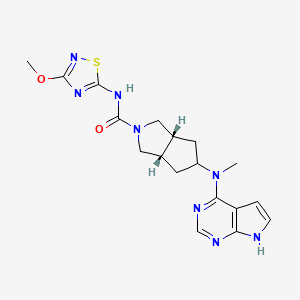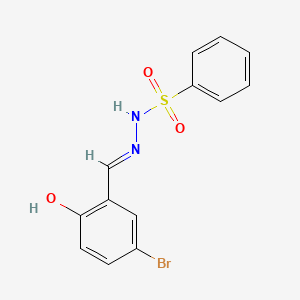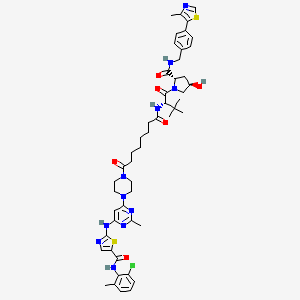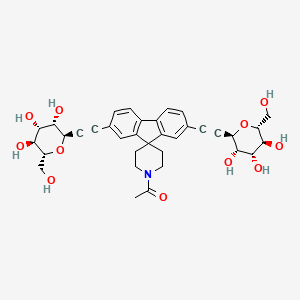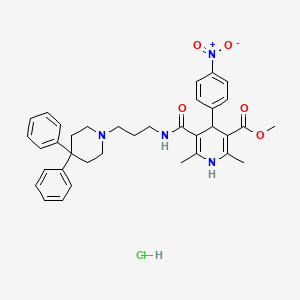
SNAP 5089
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SNAP 5089 is a highly selective alpha1A-adrenoceptor antagonist. It was initially developed by Lundbeck Research USA, Inc. and is known for its specificity towards the alpha1A-adrenoceptor subtype. This compound has been studied for its potential therapeutic applications in cardiovascular and urogenital diseases, particularly in conditions like hypertension and benign prostatic hyperplasia .
Métodos De Preparación
The synthetic routes and reaction conditions for SNAP 5089 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to enhance its selectivity and potency. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .
Análisis De Reacciones Químicas
SNAP 5089 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: this compound can undergo oxidation reactions, particularly at its nitrogen-containing moieties.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its pharmacological properties.
Substitution: Various substitution reactions can be employed to introduce different functional groups into the this compound molecule, which can help in studying structure-activity relationships. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
SNAP 5089 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying alpha1A-adrenoceptor antagonists and their interactions with receptors.
Biology: this compound is used in research to understand the role of alpha1A-adrenoceptors in physiological and pathological processes.
Medicine: The compound has potential therapeutic applications in treating conditions like hypertension and benign prostatic hyperplasia due to its selective antagonism of alpha1A-adrenoceptors.
Industry: This compound can be used in the development of new drugs targeting alpha1A-adrenoceptors, providing a basis for designing more effective and selective therapeutic agents .
Mecanismo De Acción
SNAP 5089 exerts its effects by selectively binding to and antagonizing alpha1A-adrenoceptors. This antagonism prevents the usual action of endogenous catecholamines like norepinephrine on these receptors, leading to vasodilation and a reduction in blood pressure. The molecular targets involved are the alpha1A-adrenoceptors, and the pathways affected include those regulating vascular tone and smooth muscle contraction .
Comparación Con Compuestos Similares
SNAP 5089 is unique in its high selectivity for alpha1A-adrenoceptors compared to other alpha1-adrenoceptor antagonists. Similar compounds include:
Doxazosin: A non-selective alpha1-adrenoceptor antagonist used for treating hypertension and benign prostatic hyperplasia.
Tamsulosin: Another selective alpha1A-adrenoceptor antagonist used primarily for benign prostatic hyperplasia.
Prazosin: A non-selective alpha1-adrenoceptor antagonist used for hypertension. This compound’s uniqueness lies in its over 1700-fold selectivity for alpha1A-adrenoceptors, making it a valuable tool for studying the specific roles of these receptors
Propiedades
IUPAC Name |
methyl 5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N4O5.ClH/c1-25-31(33(32(26(2)38-25)35(42)45-3)27-15-17-30(18-16-27)40(43)44)34(41)37-21-10-22-39-23-19-36(20-24-39,28-11-6-4-7-12-28)29-13-8-5-9-14-29;/h4-9,11-18,33,38H,10,19-24H2,1-3H3,(H,37,41);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXELDPKESKXREN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NCCCN3CCC(CC3)(C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H41ClN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)

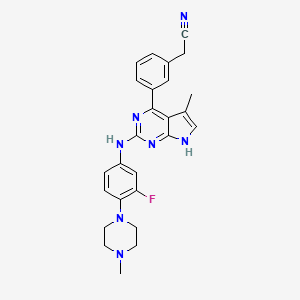
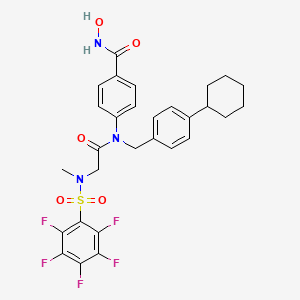
![6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B610824.png)
![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)
